(R)-2-(Piperidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-2-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer of 2-(Piperidin-2-yl)pyridine is particularly noteworthy for its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and piperidine as the primary starting materials.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, which separates the ®-enantiomer from the (S)-enantiomer.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts may include chiral ligands or enzymes.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Piperidin-2-yl)pyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
®-2-(Piperidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s chiral nature allows it to bind selectively to these targets, potentially leading to desired therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-2-yl)pyridine dihydrochloride: The enantiomer of the ®-form, with different biological activity.
2-(Piperidin-2-yl)pyridine: The non-chiral form of the compound.
2-(Piperidin-2-yl)pyridine N-oxide: An oxidized derivative.
Uniqueness
®-2-(Piperidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2R)-piperidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCMOLSHRLXFRS-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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